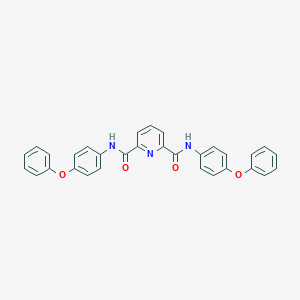

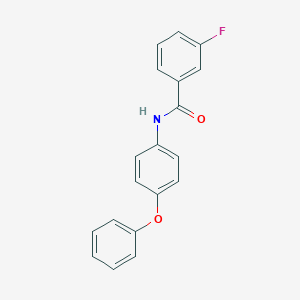

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide

Übersicht

Beschreibung

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide, also known as BP-1B, is a compound that has gained attention in scientific research due to its potential applications in various fields. BP-1B is a synthetic organic compound that belongs to the family of pyridinecarboxamides.

Wissenschaftliche Forschungsanwendungen

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has potential applications in various fields of scientific research. One of the main applications of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide is in the field of organic electronics, where it can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has been shown to exhibit high hole mobility, good thermal stability, and excellent film-forming properties, making it a promising candidate for use in these devices.

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide also has potential applications in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation.

Wirkmechanismus

The mechanism of action of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal structure and function of the cytoskeleton. This leads to cell cycle arrest and apoptosis in cancer cells.

Biochemical and Physiological Effects

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo studies. In cancer cells, N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In addition, N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has been shown to inhibit angiogenesis, which is essential for the growth and metastasis of tumors.

Vorteile Und Einschränkungen Für Laborexperimente

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. In addition, N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide exhibits high solubility in organic solvents, which makes it suitable for use in various experimental setups.

However, there are also limitations to the use of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide in lab experiments. N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has low water solubility, which can limit its use in aqueous experimental setups. In addition, N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide exhibits poor stability under certain conditions, such as high temperatures and exposure to light and air, which can affect the accuracy and reproducibility of experimental results.

Zukünftige Richtungen

There are several future directions for research on N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide. One direction is to explore the potential of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide as a lead compound for the development of new anticancer drugs. This could involve the synthesis and testing of analogs of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide with improved potency and selectivity against cancer cells.

Another direction is to investigate the potential of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide in other fields of scientific research, such as organic electronics and materials science. This could involve the synthesis and characterization of new materials based on N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide, as well as the development of new applications for these materials.

Conclusion

In conclusion, N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide, or N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide, is a synthetic organic compound that has potential applications in various fields of scientific research. N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide can be synthesized through a multi-step process and exhibits high solubility in organic solvents. N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has been shown to exhibit anticancer activity through the inhibition of tubulin polymerization, as well as potential applications in organic electronics and materials science. Future research on N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide could involve the development of new drugs and materials based on this compound.

Eigenschaften

Produktname |

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide |

|---|---|

Molekularformel |

C31H23N3O4 |

Molekulargewicht |

501.5 g/mol |

IUPAC-Name |

2-N,6-N-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide |

InChI |

InChI=1S/C31H23N3O4/c35-30(32-22-14-18-26(19-15-22)37-24-8-3-1-4-9-24)28-12-7-13-29(34-28)31(36)33-23-16-20-27(21-17-23)38-25-10-5-2-6-11-25/h1-21H,(H,32,35)(H,33,36) |

InChI-Schlüssel |

IISDVHSHVDYMQY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)